molecular formula C20H18BrFN2O3 B2717895 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one CAS No. 478078-33-0

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one

Cat. No.: B2717895
CAS No.: 478078-33-0
M. Wt: 433.277
InChI Key: UGLLXEGFNFDIOF-AATRIKPKSA-N
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Description

(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one (CAS 478078-33-0) is a chemical compound with the molecular formula C20H18BrFN2O3 and a molecular weight of 433.27 g/mol. This high-purity compound (>90%) is offered for research and development purposes. This compound belongs to a class of molecules investigated for their activity as modulators of the TRPM8 receptor , a key ion channel known as the cold and menthol receptor. TRPM8 is specifically expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol, leading to an influx of calcium ions and a perceived cooling sensation. Research into TRPM8 modulators is valuable for developing novel physiological cooling agents that can serve as alternatives to or enhancements of existing compounds like menthol. Such research has potential applications across multiple fields, including the development of ingredients for cosmetic and toiletry preparations (e.g., skincare, oral care), foods, and OTC products. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O3/c21-15-12-19-18(26-13-27-19)11-14(15)5-6-20(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLLXEGFNFDIOF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive review of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19BrN2O3C_{20}H_{19}BrN_{2}O_{3} with a molecular weight of approximately 405.29 g/mol. Its structure features a benzodioxole moiety, which is known for its bioactive properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have shown efficacy in inhibiting cell proliferation in leukemia and solid tumors.
    • For instance, related compounds inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values ranging from 0.3 to 1.2 µM .
  • Neuropharmacological Effects
    • The compound may also exhibit neuroprotective properties, potentially through the inhibition of monoamine oxidase (MAO) enzymes. Chalcone derivatives have been reported to inhibit MAO-B, which is implicated in neurodegenerative diseases .
    • A study found that related compounds had IC50 values for MAO-B inhibition as low as 0.51 µM, indicating a strong potential for neuropharmacological applications .
  • Antimicrobial Activity
    • Chalcones and their derivatives are known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against both bacterial and fungal pathogens, making it a candidate for further investigation in treating infections caused by multidrug-resistant organisms .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The compound was tested against several lines, including breast and lung cancer cells, showing significant inhibition of cell growth at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
MV4-110.3Inhibition of ERK1/2 phosphorylation
MOLM131.2Induction of apoptosis
MCF-7 (Breast)5.0Cell cycle arrest at G0/G1 phase

Case Study 2: Neuropharmacological Effects

In an investigation into its MAO inhibitory activity, the compound was found to significantly reduce MAO-B activity in vitro, suggesting potential use in treating mood disorders.

CompoundIC50 (µM)Selectivity Index (SI)
(E)-Compound0.51>78.4
Reference Drug0.69>58.0

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was assessed using standard disk diffusion methods against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of propenone compounds can exhibit significant anticancer properties. The compound under discussion has been studied for its ability to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis.
  • Case Study : A study published in Molecules demonstrated that similar compounds showed cytotoxic effects against breast and liver cancer cells, suggesting a potential therapeutic role for (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one in oncology treatments .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds containing benzodioxole moieties have been reported to exhibit antibacterial and antifungal activities.

  • Mechanism of Action : The presence of halogen substituents (like bromine) can enhance the bioactivity of the compound against microbial pathogens.
  • Case Study : Research has shown that similar derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential of this compound in treating bacterial infections .

Neurological Applications

The piperazine component of the compound is associated with various neurological effects, including anxiolytic and antidepressant activities.

  • Mechanism of Action : The compound may act on serotonin receptors or other neurotransmitter systems to exert its effects.
  • Case Study : A study on piperazine derivatives indicated their efficacy in improving mood disorders and reducing anxiety symptoms .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeurologicalModulation of neurotransmitter systems

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as 6-bromo-1,3-benzodioxole and appropriate piperazine derivatives.

General Synthesis Steps:

  • Formation of Benzodioxole Derivative : Reaction of benzodioxole with brominating agents.
  • Piperazine Coupling : Nucleophilic substitution to introduce the piperazine moiety.
  • Final Propenone Formation : Condensation reactions to form the propenone structure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodioxol Ring

(E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazino)-2-propen-1-one ()
  • Key Differences : Lacks the 6-bromo substituent; the benzodioxol is unsubstituted at position 3. The piperazine is linked to a phenyl group instead of 2-fluorophenyl.
  • Steric Effects: Smaller substituent at position 5 may improve binding pocket accommodation. Lipophilicity: Lower molecular weight (MW = 376.4 g/mol vs. ~429 g/mol for the target compound) and logP (predicted ~3.0 vs. 3.6 for the brominated analogue) .

Piperazine Substitution Modifications

(E)-1-(4-Benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one ()
  • Key Differences : The piperazine group is substituted with a benzyl moiety instead of 2-fluorophenyl.
  • Impact: Lipophilicity: Benzyl increases logP (3.6 vs. Steric Bulk: Benzyl introduces greater steric hindrance, which may affect receptor binding kinetics. Hydrogen Bonding: Both compounds have similar hydrogen bond acceptor counts (4), but the fluorine in the target compound may engage in weak electrostatic interactions .
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-propen-1-one ()
  • Key Differences : The piperazine is substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group.
  • Impact :
    • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity and polar surface area (54.9 Ų vs. 42 Ų for the target compound).
    • Lipophilicity : Higher logP (4.7 vs. 3.6) due to the trifluoromethyl and chloro substituents.
    • Molecular Weight : Significantly higher (518.7 g/mol vs. 429.3 g/mol), which may impact pharmacokinetics .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()
  • Key Differences: The benzodioxol is linked via a methyl group to the piperazine, and the propenone includes a 2-methoxyphenyl substituent.
  • Impact: Steric Effects: The methoxy group introduces bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.

Physicochemical Property Comparison Table

Compound MW (g/mol) logP (XLogP3) H-Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Key Substituents
Target Compound ~429.3 3.6 4 4 42 6-Bromo-benzodioxol, 2-fluorophenyl
Compound 376.4 ~3.0 4 4 42 Benzodioxol-5-yl, phenyl
Compound 429.3 3.6 4 4 42 6-Bromo-benzodioxol, benzyl
Compound 518.7 4.7 8 3 54.9 6-Bromo-benzodioxol, CF3-pyridinyl
Compound ~460.5 ~3.8 6 5 54 Benzodioxolmethyl, 2-methoxyphenyl

Structure-Activity Relationship Insights

  • Fluorine vs. Benzyl/Pyridinyl : The 2-fluorophenyl group balances lipophilicity (logP 3.6) and electronic effects, whereas bulkier substituents (e.g., benzyl or pyridinyl) may improve target affinity at the cost of pharmacokinetic properties .
  • Propenone Configuration: The (E)-configuration ensures planarity, critical for conjugation and interaction with biological targets, a feature conserved across all analogues .

Q & A

Basic: What are the key structural features of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, and how can they be characterized using crystallographic methods?

Answer:
The compound features a conjugated enone system (C=O and C=C), a 6-bromo-1,3-benzodioxole moiety, and a 4-(2-fluorophenyl)piperazine group. Crystallographic characterization involves:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELX-97/2018 for structure solution and refinement. Key parameters include bond lengths (e.g., C=O ≈ 1.22 Å, C=C ≈ 1.33 Å) and torsion angles to confirm the E-configuration .
  • ORTEP-III visualization: Generate thermal ellipsoid diagrams to assess positional disorder or anisotropic displacement, particularly in the piperazine ring and fluorophenyl group .
  • Validation: Compare with structurally analogous compounds, such as brominated benzodioxole derivatives (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one), to confirm geometric consistency .

Basic: What synthetic routes are available for preparing this compound, and what are the critical reaction conditions?

Answer:
Synthesis typically involves:

Core formation: Condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with a ketone precursor (e.g., via Claisen-Schmidt reaction under basic conditions, NaOH/EtOH, 0–5°C) to form the enone backbone .

Piperazine coupling: React the enone intermediate with 1-(2-fluorophenyl)piperazine using a coupling agent (e.g., DCC/DMAP in dry DCM) at reflux (~40°C, 12–24 hrs) .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/CHCl₃) to achieve >95% purity. Monitor by TLC and HPLC .

Advanced: How can quantum chemical calculations be applied to predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP) maps, and charge distribution. Compare with experimental FT-IR/Raman spectra (e.g., C=O stretching at ~1680 cm⁻¹) to validate computational models .
  • Reactivity indices: Use Fukui functions to identify nucleophilic (benzodioxole oxygen) and electrophilic (enone β-carbon) sites for reaction planning .

Advanced: What methodologies are recommended for analyzing conformational dynamics of the piperazine and benzodioxole rings?

Answer:

  • Cremer-Pople puckering parameters: Calculate ring puckering amplitudes (q) and phase angles (φ) for the piperazine ring using crystallographic coordinates. For example, a chair conformation may exhibit q₂ ≈ 0.5 Å and φ₂ ≈ 0° .
  • Molecular dynamics (MD) simulations: Run 100 ns trajectories in explicit solvent (e.g., water) to assess ring flexibility. Compare with X-ray data to identify dominant conformers .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • NMR discrepancies: Cross-validate ¹H/¹³C NMR assignments using 2D techniques (HSQC, HMBC). For example, coupling constants (J = 15–16 Hz for trans-enone protons) confirm the E-configuration .
  • IR/Raman conflicts: Compare experimental C=O stretches (1680–1700 cm⁻¹) with DFT-predicted values. Deviations >20 cm⁻¹ suggest crystallographic packing effects or solvent interactions .
  • Crystallographic validation: Resolve ambiguities (e.g., bromine positional disorder) using high-resolution SCXRD data (R factor < 0.05) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Receptor binding assays: Screen for affinity at serotonin (5-HT₁A) or dopamine receptors using radioligand displacement (e.g., [³H]-WAY-100635) .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structural analogs (e.g., fluorophenyl-piperazine derivatives) to establish SAR .
  • Metabolic stability: Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH cofactor) and LC-MS quantification .

Advanced: How can computational docking studies guide the design of derivatives with enhanced pharmacological activity?

Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into target protein active sites (e.g., COX-2, PDB: 5KIR). Prioritize derivatives with improved hydrogen bonding (e.g., benzodioxole oxygen to Arg120) and π-π stacking (fluorophenyl to Tyr355) .
  • Free energy perturbation (FEP): Calculate ΔΔG for bromine-to-chlorine substitutions to predict potency changes .

Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

Answer:

  • Solvent screening: Use vapor diffusion (e.g., 1:1 DMSO/EtOH) or slow evaporation (CHCl₃/hexane) to grow single crystals .
  • Cocrystallization: Introduce coformers (e.g., succinic acid) to stabilize specific conformations of the piperazine ring .
  • Low-temperature data collection: Acquire data at 100 K to reduce thermal motion artifacts, improving R-factor reliability .

Advanced: How does fluorination at the phenyl ring influence the compound’s electronic and steric properties?

Answer:

  • Electron-withdrawing effect: The 2-fluoro group decreases electron density on the phenyl ring, enhancing piperazine’s basicity (pKa shift by ~0.5 units) .
  • Steric impact: Ortho-fluorine introduces minimal steric hindrance, preserving planarity in the enone system (torsion angle < 5°) .

Advanced: What analytical techniques are critical for assessing purity in multi-step syntheses?

Answer:

  • HPLC-DAD/MS: Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., dehalogenated byproducts) with <0.1% sensitivity .
  • Elemental analysis: Confirm Br and F content (±0.3% theoretical) to rule out incomplete substitution .

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